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Compound of Interest

3-(2-Bromophenyl)-2-
Compound Name:

oxopropanoic acid
CAS No.: 120240-65-5

Cat. No.: B2464962

Get Quote

\ J

A Privileged "Ortho-Halo" Synthon for Diversity-Oriented Heterocycle Synthesis and Enzyme
Inhibition

Executive Summary & Chemical Logic

In the landscape of fragment-based drug discovery (FBDD), 3-(2-Bromophenyl)-2-
oxopropanoic acid (hereafter 2-Br-PPA) represents a high-value "hub" intermediate. Its value
stems from the synergistic combination of two reactive centers:

e The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-
inserted">

-Keto Acid Tail: A bidentate electrophile/nucleophile capable of condensation (to
heterocycles), oxidative decarboxylation, or asymmetric transamination.[1]

o The Ortho-Bromo Handle: A strategic position for transition-metal catalyzed cross-coupling
(Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization (e.g., to indoles or
isoquinolines).[1]
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Unlike the unsubstituted phenylpyruvic acid, 2-Br-PPA allows for Late-Stage Diversification.[1]

A chemist can lock the pyruvic tail into a heterocycle first, then use the bromine to append

biaryl systems, drastically expanding the structure-activity relationship (SAR) space without

rebuilding the core.[2]

Physicochemical Profile

Medicinal Chemistry

Property Value | Description L
Implication
) Ideal fragment size (Rule of 3
Molecular Weight 243.05 g/mol )
compliant).[1]
Stronger acid than propionic
analogs due to ngcontent-ng-
€1989010908="" _nghost-ng-
pKa (ACid) ~2.5 (Carboxylic), ~10 (EnoI) ©2193002942="" class="inline
ng-star-inserted">
-keto electron withdrawal.
Keto ngcontent-ng- Exists in equilibrium.[1] The
¢1989010908=""_nghost-ng- enol form is often the active
Tautomerism €2193002942="" class="inline pharmacophore for
ng-star-inserted"> tautomerase inhibitors (e.g.,
Enol MIF).
Low water solubility in
Solubility DMSO, MeOH, Dilute Base protonated form; highly soluble
as Na/K salt.[1][2]
Susceptible to oxidative
decarboxylation (to 2-
Stability Oxidatively Labile bromophenylacetic acid) in

air/light.[1] Store at -20°C

under Argon.
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Critical Application 1: The "Ortho-Bromo"
Cyclization Hub

The primary utility of 2-Br-PPA is as a precursor for nitrogen heterocycles where the bromine
atom facilitates intramolecular ring closure.

Mechanism: Divergent Synthesis of Indoles and

Quinoxalines
The

-keto functionality reacts with dinucleophiles (hydrazines, diamines) to form heterocycles. The
ortho-bromine then enables Pd-catalyzed intramolecular C-N or C-C bond formation.[1]

DOT Diagram: Divergent Synthetic Pathways
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Caption: Divergent synthesis workflow. The 2-Br-PPA scaffold allows branching into distinct
heterocyclic classes, followed by Pd-catalyzed arylation at the bromine site.

Detailed Experimental Protocols
Protocol A: Synthesis of 2-Br-PPA (Modified Erlenmeyer-
Plochl)

Rationale: Direct alkylation of pyruvate enolates with 2-bromobenzyl bromide is often low-
yielding due to O-alkylation. The Azlactone route is robust and scalable.

Reagents:
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2-Bromobenzaldehyde (1.0 eq)

N-Acetylglycine (1.2 eq)

Sodium Acetate (anhydrous, 1.5 eq)[2]

Acetic Anhydride (solvent/reagent)[2]

Hydrochloric Acid (6M)[2]
Step-by-Step:
o Azlactone Formation:

o In a round-bottom flask, combine 2-bromobenzaldehyde (18.5 g, 100 mmol), N-
acetylglycine (14.0 g, 120 mmol), and NaOAc (12.3 g) in acetic anhydride (40 mL).

o Reflux at 120°C for 2 hours. The mixture will turn homogeneous and then precipitate the
yellow azlactone (4-(2-bromobenzylidene)-2-methyloxazol-5(4H)-one).

o Cool to 0°C. Filter the yellow solid and wash with cold ethanol.[1] Yield: ~70-80%.[1]
e Hydrolysis to Keto Acid:
o Suspend the azlactone in 6M HCI (100 mL).

o Reflux for 4-6 hours.[1] The azlactone ring opens, and the acetyl group is cleaved,

releasing the ngcontent-ng-c1989010908=""_nghost-ng-c2193002942="" class="inline ng-

star-inserted">

-keto acid.

o Critical Check: Monitor CO2 evolution (minor decarboxylation can occur if overheated).[1]
e |solation:

o Cool the solution. The product, 2-Br-PPA, often crystallizes directly upon cooling.[1]
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o If oil forms, extract with Ethyl Acetate (3x), dry over MgSO4, and recrystallize from
Benzene/Petroleum Ether.[1][2]

o Target Purity: >95% (NMR). Store at -20°C.

Protocol B: Biocatalytic Transamination to (S)-2-
Bromophenylalanine

Rationale: 2-Br-PPA is the direct precursor to non-canonical amino acids used in peptide
stapling.

Reagents:
e 2-Br-PPA (Substrate)[3]
e L-Aspartate (Amine Donor)

o Aspartate Aminotransferase (AAT) or engineered Transaminase (e.g., from E. coli or
commercially available kits).[1][2]

e PLP (Pyridoxal-5'-phosphate, Cofactor).[1]

Workflow:

Buffer Prep: 100 mM Potassium Phosphate (pH 7.5), 0.1 mM PLP.

Reaction: Dissolve 2-Br-PPA (10 mM) and L-Aspartate (20 mM) in buffer. Add Enzyme (1-5
U/mL).[1]

Incubation: Shake at 30°C for 24 hours.

Workup: Acidify to pH 2, wash with EtOAc (removes unreacted keto acid), then adjust
agueous phase to pH 6 (isoelectric point) to precipitate the chiral amino acid.

Application 2: Enzyme Inhibition (DAAO & MIF)

2-Br-PPA acts as a transition-state analog for enzymes that process aromatic amino acids or
tautomerize phenylpyruvates.[1]
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o Target: D-Amino Acid Oxidase (DAAO).[1]
e Mechanism: DAAO oxidizes D-amino acids to

-imino acids, which hydrolyze to

-keto acids.[1] 2-Br-PPA binds in the active site but cannot be oxidized, trapping the enzyme.
The ortho-bromo group exploits a specific hydrophobic pocket (the "substrate specificity
loop") often inaccessible to unsubstituted analogs.

 Significance: DAAO inhibitors are investigated for schizophrenia treatment (enhancing
NMDA receptor function).[1]

DOT Diagram: Mechanism of Inhibition
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Caption: DAAO inhibition mechanism. The 2-Br-PPA mimics the D-amino acid transition state,
with the bromine atom providing selectivity via hydrophobic interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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